molecular formula C19H20BrN3OS B2568352 N-(5-((3S,5S)-Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-2-bromobenzamid CAS No. 392240-81-2

N-(5-((3S,5S)-Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-2-bromobenzamid

Katalognummer: B2568352
CAS-Nummer: 392240-81-2
Molekulargewicht: 418.35
InChI-Schlüssel: BIOSMLCMHMJCJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide has several scientific research applications :

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to the presence of the adamantane and thiadiazole moieties.

    Material Science: The rigid structure of the compound makes it suitable for use in the development of new materials with enhanced stability and mechanical properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Vorbereitungsmethoden

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide typically involves the following steps :

    Starting Material: The synthesis begins with adamantane-1-carbohydrazide.

    Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.

    Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole ring.

    Bromination: The thiadiazole derivative is then brominated to introduce the bromine atom at the 2-position.

    Amidation: Finally, the brominated thiadiazole is reacted with 2-bromobenzoyl chloride to form N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide.

Analyse Chemischer Reaktionen

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Vergleich Mit ähnlichen Verbindungen

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide can be compared with other similar compounds :

    N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine: This compound has an ethyl group instead of the bromobenzamide moiety, which affects its bioactivity and stability.

    N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine:

    (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine: This compound has a bromophenyl group, which provides different reactivity and biological activity compared to the bromobenzamide moiety.

Biologische Aktivität

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the biological activity of this compound, supported by various research findings and data.

Structural Overview

The compound features:

  • Adamantane moiety : Provides rigidity and hydrophobic properties.
  • Thiadiazole ring : Known for its biological activity.
  • Benzamide group : Enhances interaction with biological targets.

Antimicrobial Properties

Research has shown that derivatives of thiadiazole, including those containing the adamantane moiety, exhibit significant antimicrobial properties. A study focused on 5-adamantan thiadiazole-based thiazolidinones demonstrated that these compounds showed:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. Notably, some compounds were more potent than standard antibiotics like streptomycin and ampicillin. For example, compound 8 demonstrated the best antibacterial potential against both ATCC and resistant strains such as MRSA and P. aeruginosa .
  • Antifungal Activity : All tested compounds exhibited antifungal activity superior to reference drugs like bifonazole and ketoconazole, with compound 8 again being the most potent .

Table 1: Antimicrobial Activity of Selected Compounds

CompoundAntibacterial EfficacyAntifungal Efficacy
Compound 8Superior to streptomycinSuperior to bifonazole
Compound 7Comparable to ampicillinModerate activity
Compound 6Effective against MRSALow activity

The mechanism by which N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide exerts its effects involves:

  • Target Interaction : The adamantane structure allows for effective binding to specific proteins or enzymes.
  • Non-covalent Interactions : The thiadiazole ring can engage in hydrogen bonding, enhancing the stability of the compound's binding to its target.

Molecular docking studies have indicated that these compounds interact with key enzymes involved in bacterial cell wall synthesis (e.g., MurA and MurB) and fungal sterol biosynthesis (CYP51), confirming their potential as therapeutic agents .

Case Studies

A notable case study investigated the synthesis and biological evaluation of a series of thiadiazole derivatives. The results indicated that:

  • Compounds with adamantane substitutions showed enhanced biological activities compared to their unsubstituted counterparts.
  • Structure-activity relationship (SAR) analysis revealed that modifications at the benzamide position significantly influenced both antibacterial and antifungal activities.

Eigenschaften

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOSMLCMHMJCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.